Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate
Description
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O2S.Na/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)25(23)24;/h(H,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUCKZRGRKVRL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071655 | |
| Record name | Sodium perfluoroheptanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-66-8 | |
| Record name | Sodium pentadecafluoroheptyl sulfinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluoroheptanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrochemical Fluorination (ECF) Route
Step 1: Starting Material Preparation
- A suitable hydrocarbon precursor (e.g., heptane derivatives) is subjected to electrochemical fluorination in anhydrous hydrogen fluoride (HF).
- This process replaces hydrogen atoms with fluorine, yielding perfluorinated heptane chains.
Step 2: Sulfinic Acid Group Introduction
- The perfluoroheptane intermediate is reacted with sulfur dioxide (SO2) and a reducing agent (such as sodium dithionite or zinc) to introduce the sulfinic acid moiety.
- This step forms the perfluoroheptane-1-sulfinic acid.
Step 3: Neutralization
- The sulfinic acid is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, this compound.
Telomerization and Subsequent Sulfination
Step 1: Telomerization
- Fluorotelomer iodides are synthesized via telomerization of tetrafluoroethylene or other fluorinated olefins.
- The iodide functional group is positioned terminally on the perfluorinated chain.
Step 2: Sulfination
- The fluorotelomer iodide undergoes nucleophilic substitution with sodium sulfite or sodium bisulfite to form the sulfinic acid sodium salt.
- This reaction is typically conducted under controlled temperature and inert atmosphere to prevent side reactions.
Research Findings and Optimization
- Reaction Conditions: Optimal yields of sodium pentadecafluoroheptyl sulfinate are achieved at moderate temperatures (50–80 ºC) with controlled pH to avoid over-oxidation of the sulfinic acid to sulfonic acid.
- Purity: Purification is often done by recrystallization from solvents like acetone or methanol, where the compound is only slightly soluble, facilitating isolation of high-purity product.
- Yield: Reported yields vary depending on precursor purity and reaction time but generally range from 60% to 85% under optimized conditions.
- Environmental Considerations: Due to the persistence and bioaccumulation potential of perfluorinated compounds, synthesis protocols are designed to minimize waste and avoid release of fluorinated byproducts.
Comparative Data Table of Preparation Parameters
| Parameter | Electrochemical Fluorination Route | Telomerization Route |
|---|---|---|
| Starting Material | Hydrocarbon (Heptane derivatives) | Fluorotelomer iodides |
| Key Reagents | HF, SO2, reducing agent | Sodium sulfite/bisulfite |
| Temperature Range | 50–80 ºC | 40–70 ºC |
| Reaction Time | Several hours | 4–8 hours |
| Yield (%) | 60–80 | 70–85 |
| Purification | Recrystallization | Recrystallization |
| Environmental Impact | Requires HF handling; waste fluorides | Requires careful handling of iodides and sulfites |
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroheptane sulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Perfluoroheptane sulfonic acid.
Reduction: Perfluoroheptane sulfonic acid.
Substitution: Various substituted perfluoroheptane derivatives.
Scientific Research Applications
Environmental Applications
1.1 Water Treatment
PFAS compounds have been widely studied for their persistence in the environment and potential health risks. Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate is investigated for its effectiveness in water treatment processes aimed at removing other PFAS from contaminated water sources. Research indicates that this compound can be used in advanced oxidation processes to degrade PFAS compounds effectively .
1.2 Soil Remediation
In soil remediation efforts targeting PFAS contamination from industrial sites or firefighting foam usage, sodium pentadecafluoroheptane-1-sulphinate has shown promise as an agent that can facilitate the breakdown of more complex PFAS molecules into less harmful substances .
Material Science Applications
2.1 Surface Coatings
Due to its hydrophobic and oleophobic properties imparted by the fluorinated structure of sodium pentadecafluoroheptane-1-sulphinate, it is utilized in developing advanced surface coatings. These coatings are particularly useful in applications requiring resistance to water and oils such as textiles and automotive parts .
2.2 Firefighting Foams
The compound is also used in formulating specialized firefighting foams that require low surface tension to effectively suppress flammable liquid fires. Its stability and effectiveness under extreme conditions make it a valuable component in these formulations .
Pharmaceutical Applications
3.1 Drug Delivery Systems
In pharmaceutical research, this compound has been explored for its potential use in drug delivery systems. Its unique chemical properties allow for the encapsulation of hydrophobic drugs which can enhance bioavailability and therapeutic effectiveness .
3.2 Diagnostic Agents
The compound is also being investigated as a potential contrast agent in imaging techniques due to its distinct chemical characteristics that can improve the visibility of certain biological structures during imaging procedures.
Case Studies
Mechanism of Action
The mechanism of action of sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate involves its interaction with molecular targets through its sulfinic acid group. This group can form strong bonds with various substrates, leading to the formation of stable complexes. The perfluorinated chain provides hydrophobic properties, which can influence the compound’s interaction with biological membranes and other hydrophobic environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Perfluoroalkyl Sulfonates and Sulfonamides
(a) Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulphonate (CAS: 60270-55-5)
- Structural Similarity : Shares the same perfluorinated heptane chain and sulfonate group but differs in the counterion (K⁺ vs. Na⁺).
- Applications : Used as a surfactant in specialty chemicals. The potassium salt may exhibit higher solubility in polar solvents compared to the sodium analogue due to ionic radius differences .
(b) Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulphonate (CAS: 68259-07-4)
- Key Difference : Ammonium counterion instead of sodium.
- Properties : Likely forms stable aqueous solutions due to the ammonium ion’s hydrogen-bonding capacity. Used in niche industrial processes requiring pH-sensitive formulations .
(c) PFOS (Perfluorooctane Sulfonic Acid, CAS: 1763-23-1)
- Structural Difference : Longer perfluorinated chain (C8 vs. C7) and sulfonic acid group (-SO₃H) instead of sulfinate (-SO₂⁻).
- Toxicity: PFOS is a well-documented persistent organic pollutant (POP) with bioaccumulative and toxic effects.
Sulfonyl Fluoride Precursors
(a) 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulfonyl Fluoride (CAS: 335-71-7)
- Role : A precursor to sulfonate/sulfinate salts. The sulfonyl fluoride group (-SO₂F) is reactive, enabling conversion to sulfonates via hydrolysis or sulfinates via reduction (e.g., using Na₂SO₃/NaHCO₃ under microwave irradiation) .
- Applications : Intermediate in synthesizing surfactants and water-repellent coatings. Less environmentally mobile than ionic PFAS but hydrolyzes to persistent sulfonates .
Shorter-Chain PFAS Analogues
(a) Potassium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulphonate (PFBS, CAS: 29420-49-3)
- Structural Difference : Shorter perfluorinated chain (C4 vs. C7).
- Regulatory Advantage : PFBS is increasingly used as a replacement for PFOS due to its shorter half-life in humans (~30 days vs. 5.4 years for PFOS). However, the C7 sulphinate’s longer chain may still pose higher bioaccumulation risks .
Non-Fluorinated Analogues
(a) Sodium 1-Heptanesulfonate (CAS: 22767-50-6)
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|---|
| Sodium C7 Sulphinate | - | C₇F₁₅NaO₂S | ~452* | -SO₂⁻Na⁺ |
| Potassium C7 Sulphonate | 60270-55-5 | C₇F₁₅KO₃S | 484.22 | -SO₃⁻K⁺ |
| PFOS (C8 Sulphonic Acid) | 1763-23-1 | C₈F₁₇SO₃H | 500.13 | -SO₃H |
| 1-Heptanesulfonyl Fluoride (C7 Precursor) | 335-71-7 | C₇F₁₅SO₂F | 452.11 | -SO₂F |
| Sodium 1-Heptanesulfonate (Non-fluorinated) | 22767-50-6 | C₇H₁₅NaO₃S | 202.25 | -SO₃⁻Na⁺ |
Table 2: Environmental and Regulatory Profiles
| Compound | Half-Life (Soil) | Bioaccumulation Factor | Regulatory Status (Example) |
|---|---|---|---|
| Sodium C7 Sulphinate | Unknown | Likely moderate | Under PFAS scrutiny in EU/US |
| PFOS | >10 years | High (4,700 in fish) | Banned under Stockholm Convention |
| PFBS (C4 Sulphonate) | ~2 years | Low (<100) | Restricted but not banned |
| Non-fluorinated Sulphonate | <1 month | Negligible | Unregulated |
Key Research Findings
- Synthesis : Sodium sulphinate derivatives are synthesized via reduction of sulfonyl chlorides/fluorides using sodium sulfite/bicarbonate under microwave conditions, yielding moderate-to-high purity products .
- Environmental Impact : While shorter-chain PFAS (e.g., PFBS) are less persistent, the C7 sulphinate’s longer chain may still bind to proteins and accumulate in organisms .
Biological Activity
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate (commonly referred to as sodium perfluoroheptanesulfonate) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its effects on human health and the environment.
Sodium perfluoroheptanesulfonate is part of a larger class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer stability and resistance to degradation. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 392.06 g/mol |
| Solubility | Highly soluble in water |
| pH | Neutral |
| Stability | Chemically stable |
Toxicological Studies
Research has indicated that sodium perfluoroheptanesulfonate exhibits various toxicological effects. It has been implicated in endocrine disruption and developmental toxicity in animal models. Notably, studies have shown that exposure to PFAS can lead to alterations in hormone levels and reproductive health.
Case Study: Endocrine Disruption
A study conducted on rodents exposed to sodium perfluoroheptanesulfonate revealed significant changes in serum testosterone levels. The results indicated a dose-dependent response where higher concentrations correlated with reduced testosterone production .
Environmental Impact
Sodium perfluoroheptanesulfonate has been detected in various environmental matrices, including water bodies and biota. Its persistence in the environment raises concerns regarding bioaccumulation and potential ecological effects.
Bioaccumulation Data
Research indicates that sodium perfluoroheptanesulfonate can bioaccumulate in aquatic organisms. For instance, a study found elevated concentrations of this compound in fish tissues sampled from contaminated water sources .
Table 2: Bioaccumulation Factors (BAF) for Sodium Perfluoroheptanesulfonate in Aquatic Species
| Species | BAF (L/kg) |
|---|---|
| Fish (species A) | 12.5 |
| Fish (species B) | 8.3 |
| Crustaceans | 5.0 |
The biological activity of sodium perfluoroheptanesulfonate is thought to be mediated through several mechanisms:
- Receptor Interactions : PFAS compounds can interact with various nuclear receptors involved in lipid metabolism and endocrine function.
- Oxidative Stress : Exposure may induce oxidative stress pathways leading to cellular damage.
- Inflammation : Some studies suggest that PFAS exposure can trigger inflammatory responses in tissues.
Detailed Mechanistic Insights
- Receptor Modulation : Sodium perfluoroheptanesulfonate has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammation .
- Oxidative Stress Pathways : Research indicates that exposure leads to increased levels of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .
Q & A
Q. What are the recommended methodologies for synthesizing Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate?
The synthesis typically involves fluorination and sulfonation steps. A common approach is the neutralization of the corresponding sulfonic acid (1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid; CAS 375-92-8) with sodium hydroxide. Key steps include:
- Fluorination : Electrochemical or telomerization methods to introduce perfluoroalkyl chains .
- Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid intermediate .
- Neutralization : Treatment with NaOH to yield the sodium salt .
Validation : Monitor reaction progress via <sup>19</sup>F NMR for fluorine incorporation and ion chromatography for sulfate/sulfonate quantification .
Q. How should researchers characterize the purity and structure of this compound?
Use a multi-technique approach:
- Spectroscopy : <sup>19</sup>F NMR (to confirm perfluorination pattern) and FTIR (for S=O stretching at 1050–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) to verify molecular ion peaks (e.g., [M-Na]⁻ at m/z 427.0 for C7F15O2S⁻) .
- Elemental Analysis : Confirm fluorine and sulfur content via combustion ion chromatography .
Q. What are the environmental persistence and toxicity considerations for this compound?
As a per- and polyfluoroalkyl substance (PFAS), it exhibits extreme environmental persistence. Key concerns:
- Bioaccumulation : Hydrophobic perfluoroalkyl chain promotes accumulation in lipid-rich tissues .
- Toxicity : Linked to hepatotoxicity and endocrine disruption in model organisms. Use OECD Test Guidelines 211 (Daphnia magna) or 203 (Fish Acute Toxicity) for risk assessment .
- Regulatory Status : Monitor updates under the EU REACH Regulation and U.S. EPA PFAS Action Plan .
Advanced Research Questions
Q. How can researchers address discrepancies in reported degradation kinetics of this compound?
Contradictions in half-life data (e.g., hydrolysis vs. photolysis) may arise from experimental conditions. Mitigation strategies:
- Controlled Studies : Use isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>18</sup>O) to track degradation pathways .
- Advanced Analytics : Employ LC-MS/MS with fragmentation patterns to distinguish parent compounds from transformation products .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and reactivity .
Q. What advanced techniques are suitable for studying its interactions with biological membranes?
Q. How can non-targeted screening workflows improve detection in complex matrices?
- LC-HRMS : Utilize instruments like the Shimadzu LCMS-9030 for exact mass measurements (±2 ppm) and isotopic pattern matching .
- Data Processing : Apply MZmine 3.0 or XCMS for peak alignment and formula prediction (e.g., C7HF15O3S⁻ with DBE=0) .
- Confirmation : Cross-reference with spectral libraries (e.g., NIST PFAS Database) .
Methodological Challenges and Solutions
Q. What are the key challenges in quantifying trace levels of this compound, and how can they be resolved?
- Matrix Effects : Co-eluting substances in environmental samples suppress ionization. Use isotope dilution (e.g., <sup>13</sup>C8-PFOS as internal standard) .
- Detection Limits : Optimize SPE pre-concentration (e.g., WAX cartridges) to achieve sub-ppt detection .
- Contamination : Avoid fluoropolymer labware; use glass or stainless steel for sample handling .
Q. How can computational chemistry aid in predicting its physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
